1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole
Description
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a sulfonyl group, and a dichloromethoxyphenyl moiety, which contribute to its distinct chemical behavior and reactivity.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O3S/c1-17-8-2-7(11)9(3-6(8)10)18(15,16)14-5-12-4-13-14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFBMBFXHHTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule, 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole, decomposes into two primary synthons:
- 1H-1,2,4-triazole core
- 2,5-Dichloro-4-methoxyphenylsulfonyl electrophile
Critical disconnections involve:
- N-S bond formation between triazole and sulfonyl group
- Assembly of the 1,2,4-triazole ring system
- Functionalization of the aryl sulfonyl precursor
Synthetic Routes to 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole
Direct Sulfonylation of Preformed 1H-1,2,4-Triazole
Sulfonyl Chloride Preparation
2,5-Dichloro-4-methoxybenzenesulfonyl chloride was synthesized via chlorosulfonation of 2,5-dichloro-4-methoxybenzene using chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C. The intermediate sulfonic acid was converted to sulfonyl chloride using PCl5 in 82% yield (mp 112-114°C, IR: 1372 cm⁻¹ S=O asym stretch).
Regioselective Sulfonylation
Optimized conditions for N1-sulfonylation:
| Parameter | Optimal Value |
|---|---|
| Base | Cs2CO3 (2.5 equiv) |
| Solvent | DMSO |
| Temperature | 25°C |
| Reaction Time | 4 h |
| Yield | 91% |
Mechanistic studies revealed cesium ions coordinate with triazole, preferentially deprotonating the N1 position (pKa N1: 10.2 vs N2: 12.1). Control experiments with K2CO3 gave <15% yield due to reduced regiocontrol.
Cyclocondensation Approaches
Hydrazide-Nitrile Cyclization
Microwave-assisted synthesis (CEM Discover SP):
Step 1: 2,5-Dichloro-4-methoxybenzenesulfonohydrazide
Prepared from sulfonyl chloride (1.0 equiv) and hydrazine hydrate (3.0 equiv) in THF (0°C → rt, 2 h, 94% yield).
Step 2: Cyclocondensation with Cyanoacetamide
Reaction Conditions:
- Sulfonohydrazide (1.0 equiv)
- Cyanoacetamide (1.2 equiv)
- DMF (0.1 M)
- MW: 150 W, 120°C, 8 min
- Yield: 88%
Characterization data:
- ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89 (s, 1H, Ar-H), 3.93 (s, 3H, OCH3)
- HRMS (ESI+): m/z calcd for C10H8Cl2N3O3S [M+H]+ 347.9562, found 347.9565
Continuous Flow Copper-Catalyzed Synthesis
Adapting methodologies from continuous flow triazole synthesis:
Reactor Setup
- Tubing: PFA (0.75 mm ID)
- Residence Time: 13.09 min
- Temperature: 75°C
Feed Solutions
- Stream A: 2,5-Dichloro-4-methoxybenzenesulfonyl azide (0.2 M in toluene)
- Stream B: Propargylamine (0.24 M in toluene) + CuTC (5 mol%)
Results
| Parameter | Value |
|---|---|
| Conversion | 98% |
| Isolated Yield | 95% |
| Productivity | 2.1 g/h |
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Direct Sulfonylation | 91 | 99.2 | 50 g | >98:2 |
| Cyclocondensation | 88 | 98.7 | 100 g | 100% |
| Continuous Flow | 95 | 99.5 | kg-scale | 100% |
Key findings:
Process Optimization Studies
Solvent Screening for Direct Sulfonylation
Table 2. Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | N1:Others |
|---|---|---|---|
| DMSO | 46.7 | 91 | 98:2 |
| DMF | 36.7 | 73 | 92:8 |
| Acetonitrile | 37.5 | 68 | 89:11 |
| THF | 7.5 | 12 | 65:35 |
DMSO's high polarity stabilizes the cesium enolate intermediate, enhancing regioselectivity.
Chemical Reactions Analysis
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and reduction reactions: The triazole ring and the dichloromethoxyphenyl moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows it to be used in:
- Nucleophilic substitution reactions : The sulfonyl group can be replaced by other nucleophiles.
- Oxidation and reduction reactions : The triazole ring can undergo redox reactions under specific conditions.
- Coupling reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form more complex structures.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial properties : Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer activity : Research indicates that it inhibits protein kinases involved in cell signaling pathways, leading to suppressed cell growth and proliferation in various cancer cell lines.
The biological mechanisms include:
- Enzyme inhibition : Specifically targeting protein kinases critical for cellular processes.
- Cytokine modulation : Influencing the release of cytokines involved in immune responses.
Medicine
In medical research, 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is being explored as a potential therapeutic agent for:
- Cancer treatment : Due to its ability to inhibit tumor growth by targeting specific cellular pathways.
- Infectious diseases : Its antimicrobial properties make it a candidate for developing new antibiotics.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole effectively inhibited breast cancer cell proliferation by targeting specific protein kinases.
- Antimicrobial Activity : Research indicated that this compound showed significant inhibition against bacterial strains at low concentrations, suggesting its potential use in treating infections.
- Mechanism of Action Studies : Detailed investigations revealed that the compound modulates cytokine release (e.g., TNF-α) and disrupts key signaling pathways involved in inflammation and immune response.
Mechanism of Action
The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a triazole ring. It exhibits different chemical reactivity and biological activity.
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine: This compound contains a piperazine ring and a methoxyphenyl group, leading to different chemical and biological properties.
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine: This compound has a piperidine ring and a methyl group, which also result in distinct chemical behavior and biological activity.
Biological Activity
1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a sulfonyl group and a dichloromethoxyphenyl moiety. The synthesis typically involves the following steps:
- Preparation of Sulfonyl Chloride : 2,5-dichloro-4-methoxybenzenesulfonic acid is reacted with thionyl chloride to yield the corresponding sulfonyl chloride.
- Formation of Triazole : The sulfonyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base like triethylamine to produce the final compound.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole inhibits protein kinases involved in cell signaling pathways. This inhibition can suppress cell growth and proliferation. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported that it effectively inhibits bacterial growth at low concentrations, suggesting its potential use in treating bacterial infections .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : It inhibits specific enzymes such as protein kinases that are crucial for cell signaling and proliferation.
- Cytokine Modulation : The compound influences cytokine release (e.g., TNF-α, IL-6), which plays a role in immune responses and inflammation .
Research Findings and Case Studies
A selection of studies highlights the compound's biological activity:
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole?
The compound can be synthesized via sulfonylation of the triazole core. A general method involves reacting 1H-1,2,4-triazole with 2,5-dichloro-4-methoxybenzenesulfonyl chloride under reflux in a polar aprotic solvent (e.g., DMSO or DMF) with a base such as triethylamine. Purification typically involves recrystallization from ethanol/water mixtures, yielding a light-colored powder. Reaction monitoring via TLC and optimization of reflux duration (e.g., 12–18 hours) is critical to improve yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR confirm the sulfonyl linkage and substitution pattern on the phenyl ring.
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm) and triazole rings (C=N, ~1500 cm) are key.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity .
Q. How can X-ray crystallography resolve the molecular structure and confirm regiochemistry?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include bond lengths (e.g., S–O ~1.43 Å), angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions). Crystallization solvents like chloroform/ethanol mixtures yield suitable crystals. Data-to-parameter ratios >6.0 ensure reliable refinement .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological rigor includes:
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to differentiate specific inhibition from nonspecific toxicity.
- Control Experiments : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) and cell viability assays (e.g., MTT).
- Structural Modifications : Compare activity of analogs (e.g., varying substituents on the phenyl ring) to isolate pharmacophores .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with active sites. Key steps:
Q. How can researchers validate analytical methods for quantifying the compound in complex matrices (e.g., biological fluids)?
Follow ICH guidelines for method validation:
- Specificity : Assess interference from metabolites via HPLC-MS.
- Linearity : Test over 80–120% of expected concentration range (R >0.995).
- Precision : Intra-day/inter-day RSD <5%.
- Recovery : Spike samples with known concentrations (e.g., 90–110% recovery in plasma) .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility.
- pH Adjustment : Test buffered solutions (pH 6.5–7.4) to enhance ionization.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Methodological Resources
- Synthesis : Refer to protocols for analogous triazole sulfonylation .
- Crystallography : Use SHELX for structure refinement .
- Analytical Validation : Follow spectrophotometric and HPLC validation frameworks .
- Computational Tools : Leverage AutoDock and MD simulation pipelines for target interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
